molecular formula C13H18O2 B14843210 4-(Cyclohexyloxy)-2-methylphenol

4-(Cyclohexyloxy)-2-methylphenol

Cat. No.: B14843210
M. Wt: 206.28 g/mol
InChI Key: AGWUYCMUIHPIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexyloxy)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-2-methylphenol typically involves the alkylation of p-cresol (4-methylphenol) with cyclohexanol or cyclohexene. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexyl derivatives.

    Substitution: Nitro, bromo, and sulfonated derivatives of the original compound.

Scientific Research Applications

4-(Cyclohexyloxy)-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclohexyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexyloxy)-2-methylphenol is unique due to the presence of both the cyclohexyloxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclohexyloxy-2-methylphenol

InChI

InChI=1S/C13H18O2/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI Key

AGWUYCMUIHPIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.